1-(2,4-dimethylphenyl)-1H-pyrrole
Overview
Description
1-(2,4-Dimethylphenyl)-1H-pyrrole is an organic compound characterized by a pyrrole ring substituted with a 2,4-dimethylphenyl group
Preparation Methods
The synthesis of 1-(2,4-dimethylphenyl)-1H-pyrrole typically involves the reaction of 2,4-dimethylphenylhydrazine with an appropriate pyrrole precursor under controlled conditions. One common method includes the use of a palladium-catalyzed cross-coupling reaction, which allows for the formation of the desired product with high yield and purity . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production, ensuring cost-effectiveness and efficiency.
Chemical Reactions Analysis
1-(2,4-Dimethylphenyl)-1H-pyrrole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding pyrrole derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced pyrrole compounds.
Common reagents used in these reactions include palladium catalysts, potassium permanganate, chromium trioxide, and various electrophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(2,4-Dimethylphenyl)-1H-pyrrole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(2,4-dimethylphenyl)-1H-pyrrole involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
1-(2,4-Dimethylphenyl)-1H-pyrrole can be compared with other similar compounds, such as:
1-(2,4-Dimethylphenyl)ethanone: This compound has a similar phenyl substitution but differs in the functional group attached to the phenyl ring.
2,4-Dimethylphenyl isocyanate: Another related compound with a different functional group, used primarily as a pharmaceutical intermediate.
The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical properties, which make it suitable for a wide range of applications.
Properties
IUPAC Name |
1-(2,4-dimethylphenyl)pyrrole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N/c1-10-5-6-12(11(2)9-10)13-7-3-4-8-13/h3-9H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YXUQRBJIZJZEMC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2C=CC=C2)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601299109 | |
Record name | 1-(2,4-Dimethylphenyl)-1H-pyrrole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601299109 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
37560-43-3 | |
Record name | 1-(2,4-Dimethylphenyl)-1H-pyrrole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=37560-43-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(2,4-Dimethylphenyl)-1H-pyrrole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601299109 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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